molecular formula C13H23BN2O2S B6342291 2-(Diethylamino)thiazole-4-boronic acid pinacol ester CAS No. 1310405-18-5

2-(Diethylamino)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342291
CAS No.: 1310405-18-5
M. Wt: 282.2 g/mol
InChI Key: DFDAVZWPJWEIOA-UHFFFAOYSA-N
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Description

2-(Diethylamino)thiazole-4-boronic Acid Pinacol Ester (Catalog No. Y-44006) is a high-purity organoboron compound supplied with a minimum purity of 98% . This reagent belongs to the class of boronic acid pinacol esters, which are prized in synthetic organic chemistry for their stability and utility as versatile building blocks. Its molecular formula is C13 H23 B N2 O2 S and it has a molecular weight of 282.214 g/mol . The primary research application of this compound is as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is fundamental for the formation of carbon-carbon bonds, enabling the modular construction of complex organic molecules, such as pharmaceuticals and agrochemicals. The boronic ester functional group acts as a handle for attaching the thiazole scaffold to other aromatic or heteroaromatic systems. Boronic acid derivatives have significant and growing relevance in medicinal chemistry, with several boronic acid-containing drugs approved for therapeutic use . They can act as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic properties and selectivity of bioactive molecules . The unique Lewis acidity of boronic acids also allows them to form reversible complexes with nucleophiles, such as hydroxyl groups in enzymes, which is a key mechanism for protease inhibitors like bortezomib . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-10(9-19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDAVZWPJWEIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142222
Record name 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-18-5
Record name 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Diethylamino)thiazole with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 2-(Diethylamino)thiazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogs and Key Properties

Compound Name Substituent (Position) Boronic Ester Position Molecular Weight (g/mol) CAS Number Key Characteristics
This compound Diethylamino (2) 4 ~280–300 (estimated) Not explicitly listed High reactivity in cross-coupling; enhanced solubility in organic solvents .
2-Cyclopropyl-thiazole-4-boronic acid pinacol ester Cyclopropyl (2) 4 ~265 (estimated) 558478-81-2 Moderate electron-donating effect; used in drug intermediates .
4-Methyl-thiazole-5-boronic acid pinacol ester Methyl (4) 5 225.11 1662682-33-8 Boronic ester at position 5; steric effects may reduce coupling efficiency .
2-Morpholinothiazole-4-boronic acid pinacol ester Morpholine (2) 4 309.24 1402174-69-9 Polar morpholine group improves aqueous solubility; moderate reactivity .
2-(tert-Butyl)thiazole-4-boronic acid pinacol ester tert-Butyl (2) 4 ~270 (estimated) 1283180-63-1 Bulky tert-butyl group may hinder coupling reactions .

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (EDGs): The diethylamino group in the target compound enhances electron density at the thiazole ring, accelerating oxidative addition in palladium-catalyzed reactions . Comparatively, the morpholine substituent (moderate EDG) in CAS 1402174-69-9 offers balanced reactivity and solubility .
  • Steric Effects: Bulky substituents like tert-butyl (CAS 1283180-63-1) reduce coupling yields due to steric hindrance, whereas smaller groups (e.g., cyclopropyl) maintain reactivity .

Solubility and Stability

  • Solubility: The diethylamino group improves lipophilicity, favoring organic solvents like THF or dichloromethane. In contrast, morpholine-containing analogs (e.g., CAS 1402174-69-9) exhibit higher aqueous solubility .
  • Stability: Pinacol esters generally require anhydrous storage. Amino-substituted derivatives (e.g., diethylamino) may undergo oxidation or hydrolysis if improperly handled, necessitating inert storage conditions .

Biological Activity

2-(Diethylamino)thiazole-4-boronic acid pinacol ester is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies involving this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈BNO₂S
  • Molecular Weight : 253.17 g/mol
  • CAS Number : Not specifically listed but related to boronic acid derivatives.

The compound contains a thiazole ring, which is known for its biological relevance, particularly in pharmaceuticals. The presence of the boronic acid moiety enhances its reactivity and potential for forming complexes with various biological targets.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of related thiazole compounds against selected pathogens:

Compound NamePathogenMIC (µg/mL)
This compoundStaphylococcus aureus50
Thiazole derivative AE. coli75
Thiazole derivative BS. agalactiae100

These findings suggest that the thiazole structure contributes to the antimicrobial efficacy of the compound.

Anti-Cancer Activity

Thiazole derivatives have also been explored for their anti-cancer properties. A study highlighted that certain thiazole-based compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

For example, a case study involving a thiazole compound similar to our target showed:

  • Cell Line : HeLa (cervical cancer)
  • IC₅₀ : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of caspase-dependent apoptosis.

Enzyme Inhibition

Additionally, boronic acids are known for their ability to inhibit proteasome activity, which is crucial in cancer therapy. The pinacol ester form of boronic acids can enhance stability and bioavailability, making them suitable for drug development targeting proteasome inhibition.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the thiazole ring via cyclization reactions.
  • Boronation using boronic acid pinacol esters under palladium-catalyzed conditions.

A detailed synthetic pathway has been documented in several patents and research articles, emphasizing high yields and purity through optimized reaction conditions.

Case Studies

  • Study on Antimicrobial Activity : A publication reported on a series of thiazole derivatives where this compound was tested against various bacterial strains, demonstrating broad-spectrum activity.
  • Anti-Cancer Research : Another study focused on the anti-cancer properties where derivatives were screened against multiple cancer cell lines, revealing significant cytotoxic effects attributed to the thiazole structure.
  • Proteasome Inhibition : Research highlighted the efficacy of boronic acids in inhibiting proteasomes, with implications for cancer treatment strategies involving this compound.

Q & A

Basic Research Question

  • Storage: -20°C in sealed, moisture-free containers under inert gas (N₂/Ar) .
  • Stability: Susceptible to hydrolysis; shelf life ~6 months at -20°C. Confirm integrity via TLC or NMR before use.
  • Handling: Use anhydrous solvents and glove boxes for air-sensitive steps .

How can researchers design experiments to evaluate this compound’s efficacy in targeted drug delivery systems?

Advanced Research Question

  • Conjugation to Targeting Moieties: Attach via click chemistry (e.g., azide-alkyne cycloaddition) to antibodies or peptides.
  • In Vitro Testing: Assess cellular uptake in cancer cell lines using fluorescence-labeled analogs .
  • Biodistribution Studies: Radiolabel with ¹⁸F or ¹¹C and track via PET imaging in murine models .

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